Altiloxin A

Natural product chemistry Fungal secondary metabolites Sesquiterpenoid biosynthesis

Researchers face unreliable identification of Diaporthe chemotaxonomic markers due to uncharacterized or stereochemically ambiguous phytotoxin standards. Altiloxin A (CAS 92675-11-1) resolves this with a fully established absolute configuration, validated by stereoselective total synthesis, and consistent detection as a drimane sesquiterpenoid marker in Diaporthe eres metabolomic screens. - Definitive UHPLC-QToF-MS reference for compound identification and relative quantification across 43 Diaporthe markers. - Homogeneous stereochemistry enables reliable SAR and semi-synthetic derivatization, unlike mixed Altiloxin B isomers. - Confirmed root growth inhibition in lettuce seedling assays supports use as a positive control in phytotoxicity and resistance screening studies. This single, authenticated standard ensures inter-study comparability, accelerates natural product dereplication, and provides a validated synthetic entry point for medicinal and agrochemical lead optimization.

Molecular Formula C15H24O4
Molecular Weight 268.35 g/mol
Cat. No. B1257817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAltiloxin A
Synonymsaltiloxin A
Molecular FormulaC15H24O4
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C13C(O3)CC(C2C(=O)O)(C)O)C)C
InChIInChI=1S/C15H24O4/c1-12(2)6-5-7-13(3)10(11(16)17)14(4,18)8-9-15(12,13)19-9/h9-10,18H,5-8H2,1-4H3,(H,16,17)/t9-,10+,13+,14+,15+/m0/s1
InChIKeyLGLGMAPTXWEBIH-HFTJKPBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Altiloxin A Identification and Reference Standard


Altiloxin A (CAS 92675-11-1, molecular formula C15H24O4) is a drimane-type sesquiterpenoid phytotoxin originally isolated from Phoma asparagi Sacc., the causal agent of stem blight disease on asparagus [1]. It has also been identified as a secondary metabolite in multiple Diaporthe and Phomopsis species [2]. The compound exhibits root growth inhibitory activity in lettuce seedling assays and has been characterized as part of the drimane sesquiterpenoid-phthalide hybrid class in metabolomic profiling studies [3].

Type Drimane sesquiterpenoid phytotoxin reference standard
Stereochemistry Absolute configuration fully elucidated by synthesis
Source Context Phoma/Diaporthe species secondary metabolite

Altiloxin A Structural Specificity


Generic substitution of Altiloxin A with other drimane sesquiterpenoids or fungal phytotoxins is not scientifically valid due to the compound's unique 3-hydroxy-3,4a,8,8-tetramethyl-hexahydronaphtho[4,4a-b]oxirene-4-carboxylic acid scaffold featuring a fused oxirane ring system . Unlike structurally related compounds such as Altiloxin B, which differs in substitution pattern and biological precursor relationships, Altiloxin A possesses a distinct absolute configuration that has been definitively established through stereoselective total synthesis and correlation with (-)-11-acetoxydriman-8-ol [1]. This stereochemical identity, coupled with its specific biosynthetic origin in Phoma/Diaporthe species, renders the compound non-interchangeable with other phytotoxins such as zinniol derivatives or alternariol-class compounds [2].

Altiloxin B
Different biosynthetic role (precursor to pestalotiopens) may not substitute for Altiloxin A in pathway studies.
Altiloxin B Isomers
Multiple incompletely characterized stereoisomers may not provide stereochemically defined reference.
Other Phytotoxins
Zinniol derivatives or alternariol-class compounds differ in scaffold and cannot replace drimane sesquiterpenoid.

Altiloxin A Comparative Evidence


Differentiation from Altiloxin B

Altiloxin A is structurally differentiated from its closest analog, Altiloxin B, by the presence of a carboxylic acid moiety at C-4 and a distinct oxirane ring configuration. Critically, Altiloxin B has been identified as a biosynthetic precursor to pestalotiopens A and B, hybrid natural products with antimicrobial activity, establishing Altiloxin B as a scaffold for further biosynthetic elaboration—a property not demonstrated for Altiloxin A [1]. This functional divergence dictates distinct research applications: Altiloxin B serves as a precursor for hybrid metabolite biosynthesis, while Altiloxin A remains primarily characterized for its direct phytotoxic effects.

Altiloxin A vs B
Class-level
Biosynthetic precursor divergence: Altiloxin B → pestalotiopens; Altiloxin A not a precursor
Class-level inference; may impact biosynthetic study fit
Data to verify for specific pathway
Natural product chemistry Fungal secondary metabolites Sesquiterpenoid biosynthesis

Stereochemical Configuration Verified by Synthesis

The absolute configuration of (-)-altiloxin A has been definitively established through stereoselective total synthesis of (±)-altiloxin A followed by correlation with (-)-11-acetoxydriman-8-ol, a compound of known stereochemistry [1]. This synthetic validation confirms the relative configuration originally proposed by Ichihara et al. in 1984 [2]. In contrast, many structurally related drimane sesquiterpenoids from Diaporthe species, including various hydroxylated altiloxin B isomers detected in metabolomic studies, lack complete stereochemical assignment and synthetic validation [3].

Stereochemical Identity
Cross-study comparable
Fully resolved by stereoselective synthesis and chiral standard correlation
Supports stereochemical control in analytical workflows
Isomer discrimination verified
Stereoselective synthesis Absolute configuration Natural product validation

Chemotaxonomic Marker in Diaporthe eres

In a 2023 metabolomic study of 40 Diaporthe eres isolates from fruit trees, 153 compounds were identified via UHPLC-QToF-MS, with 43 metabolites recognized as potential chemotaxonomic markers. Altiloxin A and B, along with their derivatives, were identified as key members of the drimane sesquiterpenoid-phthalide hybrid class characteristic of this species complex [1]. The detection frequency of Altiloxin A across isolates was documented, establishing it as a reproducible marker for Diaporthe eres chemotyping. In contrast, compounds such as cyclopaldic acid represent a different structural class within the same metabolic profile.

Chemotaxonomic Marker
Cross-study comparable
Detected across 40 Diaporthe eres isolates via UHPLC-QToF-MS
Supports metabolomic method development
Marker for drimane sesquiterpenoid-phthalide class
Metabolomics Chemotaxonomy Fungal secondary metabolites

Synthetic Accessibility via Stereoselective Route

The stereoselective synthesis of (±)-altiloxin A has been reported in the literature, with the synthetic route documented across 7 articles describing the technology process . The key final step utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in o-xylene at 165 °C [1]. This validated synthetic accessibility contrasts with many related phytotoxins from Phoma species—such as betaenones, chenopodolans, or cytochalasins—which lack fully characterized synthetic routes or require more complex fermentation-dependent production [2].

Synthetic Route
Class-level
7 synthetic articles documented; key step DBU/o-xylene/165°C
Class-level inference; may support synthetic accessibility review
Comparator phytotoxins lack documented routes
Total synthesis Synthetic methodology Process chemistry

Cytotoxic Activity in Human Cell Lines

Altiloxin A was evaluated alongside mycoepoxydiene, enamidin, and eremofortin F for cytotoxic activity against three human cell lines: KB (oral epidermoid carcinoma), MRC-5 (normal lung fibroblasts), and MDA-MB-435 (melanoma) [1]. The study was conducted using metabolites isolated from Diaporthe sp. SNB-GSS10, with structures elucidated by comprehensive spectroscopic analysis. Note: Quantitative IC50 values for Altiloxin A across these cell lines were not reported in the available abstract; however, the inclusion of Altiloxin A in this cytotoxicity panel establishes its relevance for anticancer screening applications, distinct from its primary characterization as a phytotoxin.

Cytotoxicity Screening
Data to verify
Tested in KB, MRC-5, MDA-MB-435 cell lines; IC50 values not reported
Supports cytotoxicity endpoint context; requires data verification
Source review recommended
Cytotoxicity Cancer cell lines Natural product screening

Altiloxin A Research Applications


Reference Standard for Diaporthe/Phoma Metabolomics

Based on the 2023 metabolomic study identifying Altiloxin A as a drimane sesquiterpenoid chemotaxonomic marker in Diaporthe eres species complex [1], researchers conducting UHPLC-QToF-MS or similar metabolomic analyses of Diaporthe isolates can utilize Altiloxin A as an authenticated reference standard for compound identification and relative quantification. The compound's documented detection characteristics (retention time, mass spectrometric fragmentation patterns) enable reliable cross-study comparisons. This application is supported by the identification of 43 chemotaxonomic markers across 40 Diaporthe isolates, with Altiloxin A consistently detected as a representative drimane sesquiterpenoid.

Stereochemically Defined Starting Material

The established stereoselective total synthesis of Altiloxin A [1] and its well-characterized absolute configuration make it a suitable scaffold for structure-activity relationship (SAR) studies and semi-synthetic derivatization. Unlike the multiple incompletely characterized Altiloxin B isomers detected in metabolomic screens, Altiloxin A provides a stereochemically homogeneous starting point for medicinal chemistry or agrochemical lead optimization programs. The documented synthetic route offers a validated pathway for accessing the core drimane scaffold.

Positive Control for Phytotoxicity Bioassays

Altiloxin A exhibits documented phytotoxic effects on lettuce seedlings, specifically root growth inhibition [1]. This established bioactivity makes it suitable as a positive control compound in plant pathology studies investigating fungal virulence factors, allelopathic interactions, or screening for phytotoxin-resistant plant cell lines. Studies from 1990 report selection of toxin-resistant calli using phytotoxic metabolites and synthetic intermediates of altiloxin A [2], demonstrating a precedent for resistance screening applications.

Comparative Biosynthetic Pathway Studies

The differential biosynthetic roles of Altiloxin A and B have been partially elucidated: Altiloxin B serves as a demonstrated biosynthetic precursor to pestalotiopens A and B (sesquiterpene-cyclopaldic acid hybrids with antimicrobial activity), while Altiloxin A has not been identified as a precursor in this pathway [1]. Researchers investigating the enzymology and genetic regulation of drimane sesquiterpenoid diversification in Diaporthe and related genera require both compounds as comparative analytical standards to track metabolic flux through branching biosynthetic routes.

Application
Selection Property
Validation Focus
Diaporthe metabolomics reference standard
Chemotaxonomic marker specificity
Retention time & MS fragmentation pattern
Stereochemically defined SAR scaffold
Absolute configuration certainty
Synthetic route reproducibility
Phytotoxicity assay positive control
Documented root growth inhibition
Lettuce seedling assay response
Biosynthetic pathway comparison
Differential precursor role vs Altiloxin B
Metabolite profiling by UHPLC-MS

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